Namoxyrate
Overview
Description
Namoxyrate is a chemical compound known for its analgesic properties. It is a salt formed from 2-(4-biphenylyl) butyric acid and dimethylaminoethanol. This compound dissociates in aqueous media, allowing the basic moiety to be determined quantitatively by gas chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Namoxyrate is synthesized by reacting 2-(4-biphenylyl) butyric acid with dimethylaminoethanol. The reaction typically occurs in an aqueous medium, where the two components form a salt through an acid-base reaction.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same reaction principles. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Namoxyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Namoxyrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Namoxyrate involves its interaction with specific molecular targets in the body. It primarily acts on pain receptors, blocking the transmission of pain signals. The compound’s effects are mediated through its binding to these receptors, leading to a reduction in pain perception.
Comparison with Similar Compounds
Namoxyrate is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
2-(4-Biphenylyl) butyric acid: Shares a similar core structure but lacks the dimethylaminoethanol component.
Dimethylaminoethanol: A component of this compound, but with different properties and applications.
This compound stands out due to its combined properties of both 2-(4-biphenylyl) butyric acid and dimethylaminoethanol, making it a versatile compound with unique applications in various fields.
Properties
IUPAC Name |
2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBSRMFCPAKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924494 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234-71-5 | |
Record name | Namoxyrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAMOXYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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